Methyl(dipropyl)silane
Overview
Description
Methyl(dipropyl)silane is an organosilicon compound characterized by a silicon atom bonded to one methyl group and two propyl groups. This compound belongs to the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl(dipropyl)silane can be synthesized through several methods, including:
Hydrosilylation: This method involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond. For example, the reaction of dipropylsilane with methylacetylene in the presence of a platinum catalyst can yield this compound.
Grignard Reaction: Another method involves the reaction of dipropylchlorosilane with methylmagnesium bromide (a Grignard reagent) to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of silicon with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors. This process can yield various silanes, including this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or silicon-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or propyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Methyl(dipropyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of methyl(dipropyl)silane involves its ability to form stable silicon-carbon bonds. This stability allows it to participate in various chemical reactions without decomposing. The silicon atom in the compound can act as a nucleophile or electrophile, depending on the reaction conditions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Dimethylsilane: Contains two methyl groups instead of propyl groups.
Diphenylsilane: Contains two phenyl groups instead of propyl groups.
Methyl(ethyl)silane: Contains one ethyl group and one methyl group.
Uniqueness: Methyl(dipropyl)silane is unique due to the presence of two propyl groups, which provide it with distinct steric and electronic properties compared to other silanes. This uniqueness makes it particularly useful in specific industrial and research applications where these properties are advantageous .
Properties
InChI |
InChI=1S/C7H17Si/c1-4-6-8(3)7-5-2/h4-7H2,1-3H3 | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRNGUPVNXOILB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30842197 | |
Record name | Methyl(dipropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30842197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
999-03-1 | |
Record name | Methyl(dipropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30842197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.